N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide
N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide
Brand Name:
Vulcanchem
CAS No.:
196597-17-8
VCID:
VC0177827
InChI:
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)
SMILES:
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
Molecular Formula:
C16H21NO2
Molecular Weight:
259.34 g/mol
N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide
CAS No.: 196597-17-8
Main Products
VCID: VC0177827
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol
CAS No. | 196597-17-8 |
---|---|
Product Name | N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide |
Molecular Formula | C16H21NO2 |
Molecular Weight | 259.34 g/mol |
IUPAC Name | N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide |
Standard InChI | InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18) |
Standard InChIKey | YLXDSYKOBKBWJQ-UHFFFAOYSA-N |
SMILES | CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Canonical SMILES | CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
PubChem Compound | 9881626 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume